

literature review on 7-Bromo-6-methyl-1H-indazole

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Compound of Interest

Compound Name: 7-Bromo-6-methyl-1H-indazole

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An In-Depth Technical Guide to **7-Bromo-6-methyl-1H-indazole**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

7-Bromo-6-methyl-1H-indazole is a vital heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern on the indazole core—a privileged scaffold in numerous biologically active compounds—offers a strategic platform for the synthesis of novel drug candidates. The presence of a bromine atom at the 7-position allows for versatile functionalization through advanced cross-coupling methodologies, while the methyl group at the 6-position provides a means to modulate steric and electronic properties. This guide delivers a comprehensive analysis of **7-Bromo-6-methyl-1H-indazole**, detailing its synthesis, exploring its chemical reactivity with a focus on palladium-catalyzed C-C and C-N bond formation, and contextualizing its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-proven insights.

Introduction to 7-Bromo-6-methyl-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry.^{[1][2]} This structure is a cornerstone in a multitude of marketed drugs and clinical candidates, valued for its ability to form critical hydrogen bond interactions within the ATP-binding pockets of enzymes like

kinases.[3] The specific derivative, **7-Bromo-6-methyl-1H-indazole**, combines the advantageous properties of the indazole core with a strategically placed bromine atom, which serves as a versatile handle for synthetic elaboration.

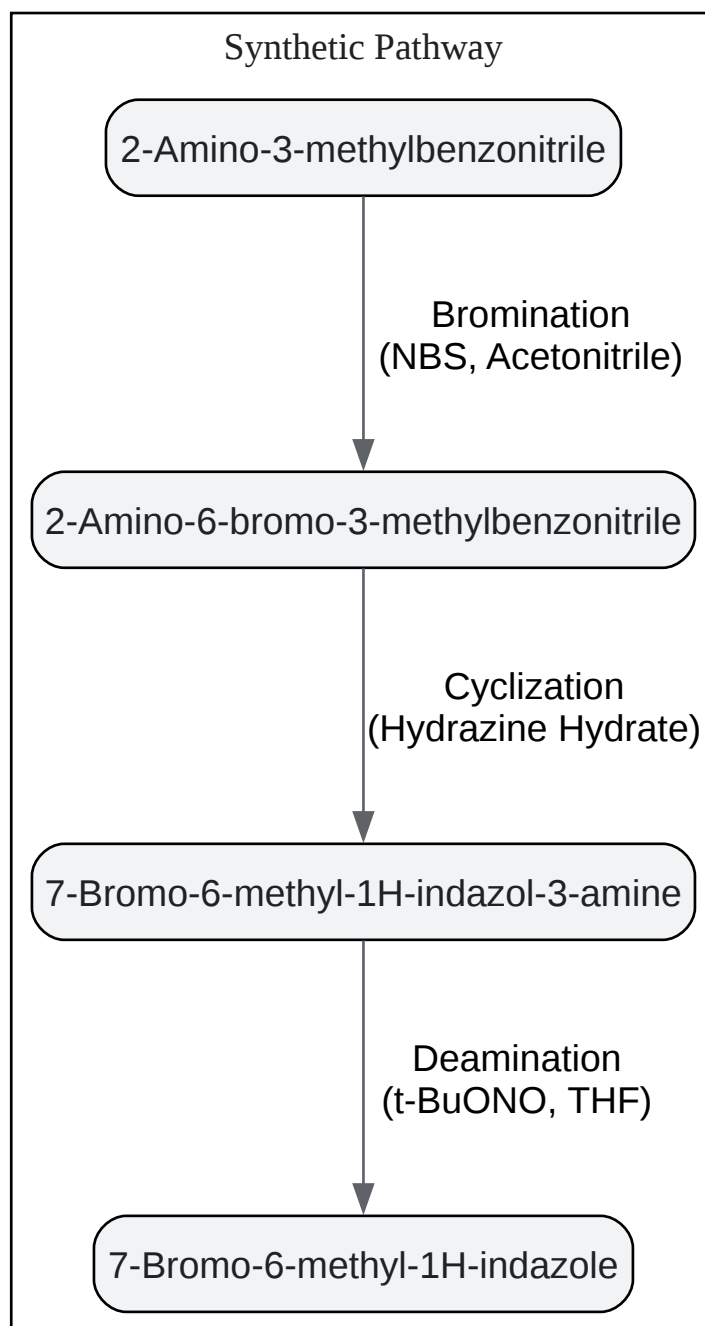
The carbon-bromine bond at the C7 position is particularly amenable to a suite of powerful palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse aryl, heteroaryl, and amino moieties, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of **7-Bromo-6-methyl-1H-indazole**

| Property | Value |
|-------------------|--|
| CAS Number | 1337880-06-4[4] |
| Molecular Formula | C ₈ H ₇ BrN ₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Likely a solid (inferred from related compounds) |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol) |
| SMILES String | <chem>Cc1ccc2c(c1Br)nnc2</chem> |
| InChI Key | Information not readily available |

Synthesis of 7-Bromo-6-methyl-1H-indazole

The synthesis of substituted indazoles can be achieved through various classical and modern methodologies. A common and effective strategy for constructing the indazole ring involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. This approach offers regiochemical control based on the substitution pattern of the starting aniline. A plausible and efficient route to **7-Bromo-6-methyl-1H-indazole** begins with 2-amino-3-methylbenzonitrile, proceeding through bromination and subsequent cyclization with hydrazine.



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Caption: Proposed synthetic workflow for **7-Bromo-6-methyl-1H-indazole**.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is adapted from established procedures for the synthesis of structurally related indazole amines and their subsequent deamination.[5]

Step 1: Synthesis of 2-Amino-6-bromo-3-methylbenzonitrile

- To a solution of 2-amino-3-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the mixture under reduced pressure.
- Purify the residue using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the brominated product.

Step 2: Synthesis of 7-Bromo-6-methyl-1H-indazol-3-amine

- In a sealed vessel, dissolve 2-amino-6-bromo-3-methylbenzonitrile (1.0 eq) in ethanol.
- Add hydrazine hydrate (5.0 eq) to the solution.
- Heat the mixture to 80-90 °C and stir for 24 hours.
- Cool the reaction to room temperature, which should induce precipitation of the product.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-bromo-6-methyl-1H-indazol-3-amine.

Step 3: Deamination to **7-Bromo-6-methyl-1H-indazole**

- Suspend 7-bromo-6-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add tert-butyl nitrite (t-BuONO) (3.0 eq) dropwise at room temperature.
- Stir the reaction mixture for 4-6 hours.
- Quench the reaction by adding water and extract the product with ethyl acetate (3x).

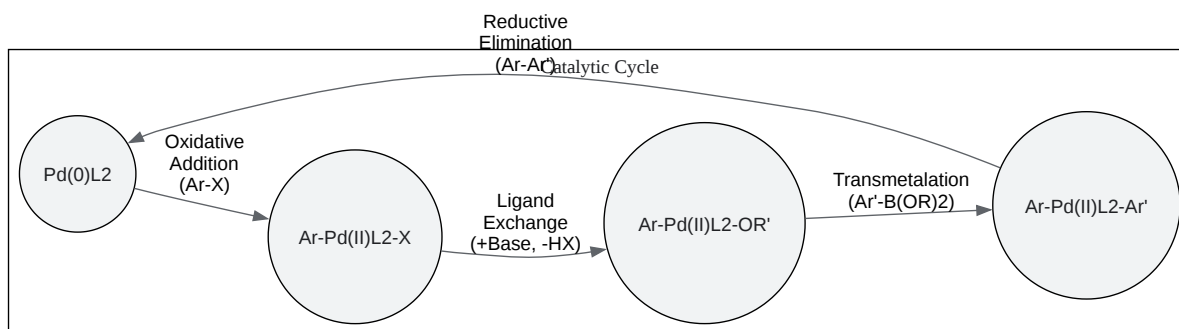
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the final compound, **7-Bromo-6-methyl-1H-indazole**.

Chemical Reactivity and Functionalization

The synthetic utility of **7-Bromo-6-methyl-1H-indazole** is primarily derived from the reactivity of its C7-bromo substituent. This position is ideal for modification via palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis due to their reliability, broad substrate scope, and functional group tolerance.^{[6][7]}

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, typically coupling an organohalide with an organoboron species.^[8] For **7-Bromo-6-methyl-1H-indazole**, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C7 position, which is a common strategy for modulating the biological activity of indazole-based inhibitors.^{[6][9]}



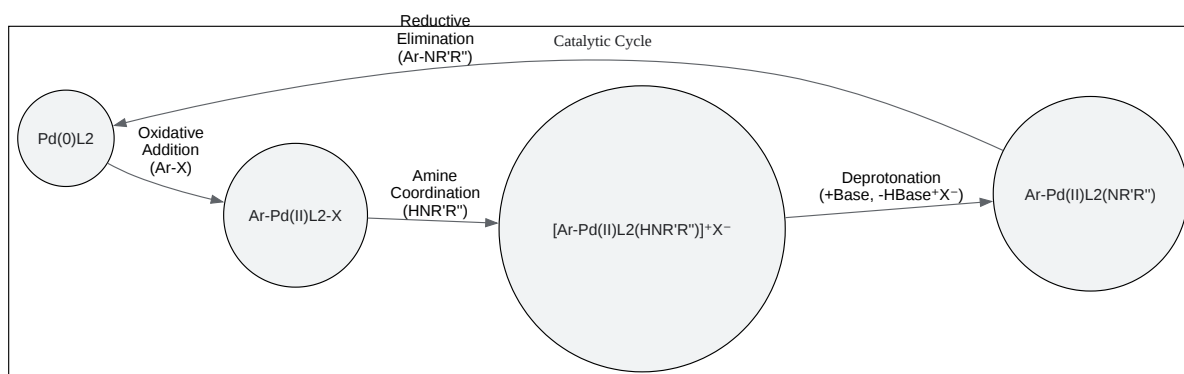
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This transformation is invaluable in medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Applying this reaction to **7-Bromo-6-methyl-1H-indazole** allows for the introduction of primary and secondary amines, amides, and other nitrogen-containing functionalities, which can serve as crucial pharmacophoric elements.[13]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[14][15]

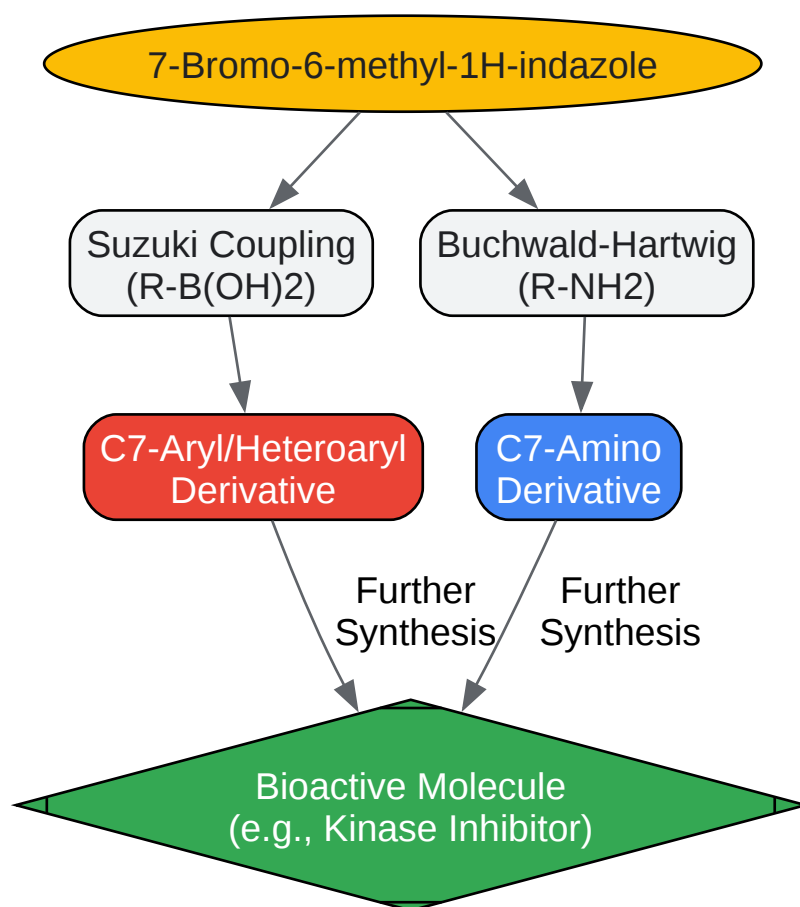
Table 2: General Conditions for Cross-Coupling Reactions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
|------------------|---|--|
| Substrate | 7-Bromo-6-methyl-1H-indazole | 7-Bromo-6-methyl-1H-indazole |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | Primary/Secondary Amine or Amide |
| Catalyst | Pd(dppf)Cl ₂ , Pd(PPh ₃) ₄ , Pd(OAc) ₂ | Pd ₂ (dba) ₃ , Pd(OAc) ₂ |
| Ligand | SPhos, XPhos, dppf | BINAP, Xantphos, Josiphos |
| Base | K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ | NaOtBu, K ₂ CO ₃ , Cs ₂ CO ₃ |
| Solvent | Dioxane/H ₂ O, Toluene, DME | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 80 - 110 °C |

Applications in Drug Discovery and Medicinal Chemistry

Indazole derivatives are widely explored for a range of therapeutic targets due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The 7-bromo-indazole scaffold, in particular, is a frequent starting point for the synthesis of kinase inhibitors. For instance, various patents describe the use of substituted bromoindazoles as key intermediates in the preparation of inhibitors for targets like VEGFR-2, which is crucial in angiogenesis.^[16]

The functionalization of **7-Bromo-6-methyl-1H-indazole** via the cross-coupling reactions described above allows for the generation of large libraries of compounds. These libraries can be screened to identify potent and selective inhibitors for various therapeutic targets. The C7 position often projects into the solvent-exposed region of an enzyme's active site, making it an ideal point for modification to enhance potency and tune physicochemical properties.



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Caption: Role as a scaffold in the synthesis of diverse bioactive molecules.

Conclusion

7-Bromo-6-methyl-1H-indazole stands as a highly valuable and versatile intermediate for the drug discovery and development professional. Its strategic design combines the privileged indazole core with a functional handle that unlocks access to a vast chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. The ability to easily synthesize diverse libraries of C7-functionalized indazoles makes this compound a critical asset in the quest for novel therapeutics with improved efficacy and selectivity. This guide provides the foundational and practical knowledge required to effectively utilize this powerful building block in medicinal chemistry programs.

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